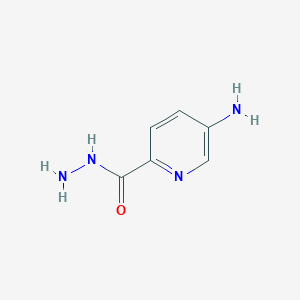
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Métodos De Preparación
The synthesis of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This method involves the cyclization of o-phenylenediamine with carboxylic acids.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of ortho-diamines with carboxylic acids.
Amino nitrile synthesis: This method involves the reaction of nitriles with ammonia or primary amines.
Análisis De Reacciones Químicas
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, alkylating agents, and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule.
Aplicaciones Científicas De Investigación
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Comparación Con Compuestos Similares
1-(4,6-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
Telmisartan: This compound is used as an antihypertensive agent and has a similar benzodiazole structure.
4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile: This compound is used in the synthesis of various organic compounds and has a similar benzodiazole structure.
Propiedades
Fórmula molecular |
C10H15Cl2N3 |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
(4,6-dimethyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-6-3-7(2)10-8(4-6)12-9(5-11)13-10;;/h3-4H,5,11H2,1-2H3,(H,12,13);2*1H |
Clave InChI |
UXIPHEKXWKCKSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)NC(=N2)CN)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)

![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)

![2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)



![2-(Tert-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13477858.png)

![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)
